N-(1,3-benzothiazol-2-yl)-2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide N-(1,3-benzothiazol-2-yl)-2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 689262-93-9
VCID: VC4649340
InChI: InChI=1S/C23H20N4O2S3/c1-14-11-17-20(31-14)21(29)27(12-15-7-3-2-4-8-15)23(25-17)30-13-19(28)26-22-24-16-9-5-6-10-18(16)32-22/h2-10,14H,11-13H2,1H3,(H,24,26,28)
SMILES: CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=NC4=CC=CC=C4S3)CC5=CC=CC=C5
Molecular Formula: C23H20N4O2S3
Molecular Weight: 480.62

N-(1,3-benzothiazol-2-yl)-2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

CAS No.: 689262-93-9

Cat. No.: VC4649340

Molecular Formula: C23H20N4O2S3

Molecular Weight: 480.62

* For research use only. Not for human or veterinary use.

N-(1,3-benzothiazol-2-yl)-2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide - 689262-93-9

Specification

CAS No. 689262-93-9
Molecular Formula C23H20N4O2S3
Molecular Weight 480.62
IUPAC Name N-(1,3-benzothiazol-2-yl)-2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C23H20N4O2S3/c1-14-11-17-20(31-14)21(29)27(12-15-7-3-2-4-8-15)23(25-17)30-13-19(28)26-22-24-16-9-5-6-10-18(16)32-22/h2-10,14H,11-13H2,1H3,(H,24,26,28)
Standard InChI Key JJOIYLRRDDQFQT-UHFFFAOYSA-N
SMILES CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=NC4=CC=CC=C4S3)CC5=CC=CC=C5

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound is characterized by the molecular formula C₂₃H₂₀N₄O₂S₃ and a molecular weight of 480.6 g/mol . Its IUPAC name reflects a fusion of three heterocyclic systems:

  • A 1,3-benzothiazole moiety linked via an acetamide group.

  • A thieno[3,2-d]pyrimidin-4-one core substituted with a benzyl group at position 3 and a methyl group at position 6.

  • A sulfanyl (-S-) bridge connecting the acetamide and thienopyrimidine units .

Structural Significance

The molecule’s architecture combines features associated with bioactive compounds:

  • Benzothiazoles are known for antimicrobial and antitumor activities .

  • Thienopyrimidines exhibit kinase inhibitory properties, particularly against targets like EGFR and FGFR .

  • The sulfanyl-acetamide linker may enhance solubility and target binding .

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₂₃H₂₀N₄O₂S₃
Molecular Weight480.6 g/mol
PubChem CID3255363
ChemSpider ID1612585
Synonyms689262-93-9, CHEMBL1256653

Synthetic Methodologies

Critical Reaction Steps

  • Thienopyrimidine Core Formation: Cyclization of 3-benzyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with thiophene-2-carbaldehyde .

  • Benzothiazole-Acetamide Conjugation: Coupling 2-aminobenzothiazole with bromoacetyl chloride, followed by sulfanyl group introduction .

Table 2: Hypothetical Synthesis Pathway

StepReaction TypeReagents/ConditionsIntermediate
1CyclocondensationAcetic acid, refluxThienopyrimidinone core
2BromoacetylationBromoacetyl chloride, DCMBromoacetamide derivative
3Sulfanyl BridgingNaSH, DMF, 80°CFinal compound

Computational and Mechanistic Insights

Molecular Docking Predictions

While no docking studies specific to this compound exist, analogous compounds show:

  • Hydrogen bonding between the pyrimidinone oxygen and kinase active sites .

  • π-π stacking interactions involving the benzyl and benzothiazole groups .

ADMET Profiles

Predicted properties (using PubChem data ):

  • Lipophilicity (LogP): ~3.2 (moderate permeability).

  • Solubility: Poor aqueous solubility, necessitating formulation aids.

  • Metabolic Stability: Susceptible to hepatic glucuronidation due to acetamide and sulfur groups .

Challenges and Future Directions

Synthetic Optimization

  • Yield Improvement: Current pathways for related compounds report yields of 40–60%, highlighting the need for catalytic methods .

  • Stereochemical Control: The thienopyrimidine core may exhibit helical distortion, requiring chiral resolution techniques .

Target Validation

  • Kinase Profiling: Broad-spectrum screening against HER2, VEGFR, and PDGFR families.

  • In Vivo Efficacy: Testing in xenograft models of colorectal and breast cancers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator